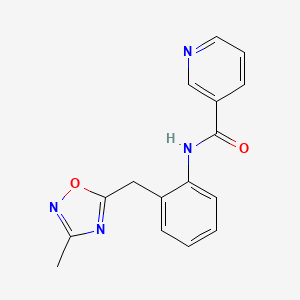
N-(2-((3-méthyl-1,2,4-oxadiazol-5-yl)méthyl)phényl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication. Nicotinamide itself is a natural product widely found in plants and animals and serves as a precursor for the synthesis of various bioactive compounds .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds are often studied to optimize their efficacy. For example, the SAR study of novel N-(arylmethoxy)-2-chloronicotinamides revealed that certain substitutions on the aryl ring could lead to excellent herbicidal activity . Similarly, the SARs for NNMT inhibitors were developed to understand the essential chemical features that drive protein-ligand intermolecular interactions and inhibition .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. For instance, upon acid activation, N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides are converted into their active forms, which inhibit gastric H+/K(+)-ATPase . This demonstrates the reactivity of such compounds under physiological conditions and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, compound 8b from the series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides showed potent inhibitory activities and was more stable at neutral and weakly acidic pH than other proton pump inhibitors . This stability is an important physical property that contributes to the compound's potential as a medication.
Applications De Recherche Scientifique
Agents anti-infectieux
Les 1,2,4-oxadiazoles, qui font partie de la structure du composé, ont été synthétisés comme agents anti-infectieux présentant des activités antibactériennes, antivirales et antileishmaniennes . Ils sont utilisés dans de nombreux médicaments actuellement commercialisés .
Activité anti-trypanosomiale
Le mode d'action probable du composé contre la trypsine cruzaine de Trypanosoma cruzi a été étudié en utilisant l'amarrage moléculaire, suivi de l'évaluation de la cytotoxicité et de l'activité anti-trypanosomiale .
Effets antibactériens sur Xanthomonas Oryzae
Certains dérivés de 1,2,4-oxadiazole, y compris ce composé, ont montré de forts effets antibactériens sur Xanthomonas oryzae pv. oryzae (Xoo), avec des valeurs EC50 supérieures à celles du bismerthiazol (BMT) et du cuivre thiodiazole (TDC) .
Capacité antibactérienne contre Xanthomonas Oryzae pv. Oryzicola
Le composé a présenté une excellente capacité antibactérienne contre Xanthomonas oryzae pv. oryzicola (Xoc), avec des valeurs EC50 meilleures que celles du BMT et du TDC .
Effets antibactériens modérés sur la brûlure bactérienne des feuilles de riz
Le composé a exercé des effets antibactériens modérés sur la brûlure bactérienne des feuilles de riz .
Potentiel pour la SAR et le potentiel d'activité
Le composé, ainsi que d'autres 1,2,4-oxadiazoles, présente un potentiel pour la relation structure-activité (SAR) et le potentiel d'activité .
Cible prometteuse pour le mode d'action
Les 1,2,4-oxadiazoles, y compris ce composé, sont des cibles prometteuses pour le mode d'action dans la découverte de médicaments .
Polyvalence dans la découverte de médicaments
La synthèse d'échafaudages contenant de l'azote et de l'oxygène, tels que les 1,2,4-oxadiazoles, a pris de l'ampleur en raison de leur polyvalence dans l'arsenal de la découverte de médicaments .
Mécanisme D'action
Target of Action
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are microorganisms that cause infectious diseases, including bacteria, viruses, and parasites .
Mode of Action
It is known that the 1,2,4-oxadiazole motif in the compound structure plays a crucial role in its anti-infective activity . This motif possesses hydrogen bond acceptor properties, which may facilitate the interaction with the target .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can act as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound might interfere with the carbonic anhydrase pathway, affecting the hydration of carbon dioxide and the dehydration of bicarbonate, which are crucial processes in many physiological functions .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound structure might influence its pharmacokinetic properties, as oxadiazoles are known to possess good bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound might lead to the death or inhibition of the growth of the targeted microorganisms .
Action Environment
The action, efficacy, and stability of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interaction with the target and its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or other drugs, might also affect the compound’s action .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide are largely determined by its oxadiazole ring. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, antitumor, antiviral, antioxidant, and more
Cellular Effects
Oxadiazole derivatives have been reported to exhibit anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation with sulfate
Propriétés
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBXUYVGBWKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
![[(2S)-2-aminopropyl]dimethylamine](/img/structure/B2547777.png)

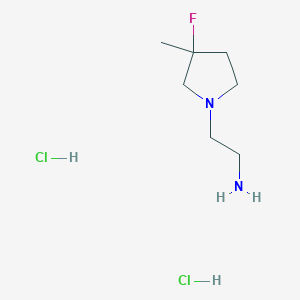

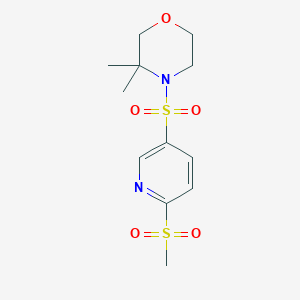
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
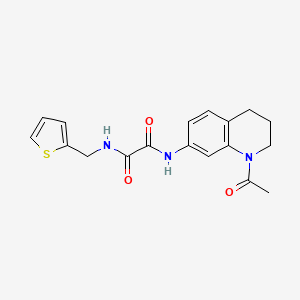
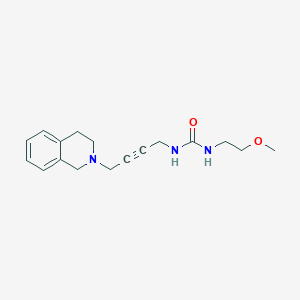
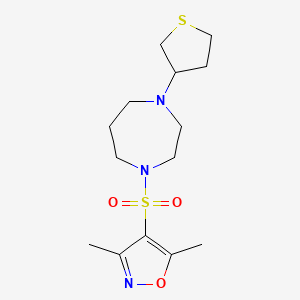
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)